3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)7-4-17-12-10(7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARACCDVATKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid involves several steps. One common synthetic route includes the use of benzo[d][1,3]dioxole and isothiazole derivatives. The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, such as the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of halogenated reagents. Common reagents and conditions used in these reactions include palladium catalysts, cesium carbonate, and various halogenated compounds. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of isothiazole compounds exhibit significant antimicrobial properties. A study demonstrated that 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid shows activity against various bacterial strains, making it a potential candidate for developing new antibiotics .
2. Anti-inflammatory Effects
Isothiazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
3. Anticancer Potential
Recent investigations into the anticancer properties of isothiazole compounds indicate that they may induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, making this compound a subject of interest in cancer research .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound have led to its exploration in organic semiconductor applications. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics .
2. Polymer Chemistry
This compound can be utilized as a building block in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, which are critical for advanced material applications .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various isothiazole derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In a research article focused on cancer therapeutics, scientists tested the efficacy of isothiazole derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
The compound’s closest analogs share the benzo[d][1,3]dioxol-5-yl group but differ in their heterocyclic cores and substituents:
Key Observations :
- Heterocyclic Core Influence : The isothiazole/thiazole derivatives (target and ) exhibit distinct electronic properties compared to coumarin analogs (), which contain a lactone ring. The carboxylic acid group in the target compound may enhance solubility and binding interactions relative to lactones or esters.
- Synthetic Efficiency: Propanoic acid derivatives () achieve >95% purity via HATU-mediated coupling, suggesting that similar methods could optimize the target compound’s synthesis. Coumarin derivatives () show lower yields (32–55%), likely due to cyclization challenges.
Physical and Spectral Properties
- Melting Points: Coumarin analogs () exhibit higher melting points (127–170°C) than propanoic acid derivatives (liquid or oil, per ), likely due to rigid aromatic systems. The target compound’s mp is unreported but may align with thiazole analogs (e.g., ).
- Spectral Data : Coumarins () show strong IR absorption at ~1,715 cm⁻¹ (C=O stretch), while benzo-dioxol-containing compounds (e.g., ) display characteristic ¹H NMR signals for methylenedioxy protons (~5.9–6.0 ppm).
Functional Group Modifications
- Carboxylic Acid vs. Ester/Lactone: The target compound’s carboxylic acid group contrasts with the lactone in coumarins () or esters in cyclopropanecarboxamides ().
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid (CAS No. 67049-03-0) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, which combines a benzo[d][1,3]dioxole moiety with an isothiazole ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
The molecular formula for this compound is C11H7NO4S, with a molecular weight of 249.24 g/mol. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 25.72 ± 3.95 |
| HeLa (Cervical Cancer) | 30.12 ± 2.50 |
| A549 (Lung Cancer) | 35.00 ± 4.00 |
Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Antimicrobial Activity
While the compound shows promise in cancer treatment, its antimicrobial properties appear limited. In a study evaluating various derivatives of benzo[d]isothiazole compounds against bacterial strains such as Staphylococcus aureus and Salmonella spp., none demonstrated significant antibacterial activity . This indicates that while the compound has potential in oncology, its effectiveness against pathogens may require further structural modifications.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. This interaction could modulate signaling cascades critical for cancer cell survival .
Case Studies
- Cytotoxicity Against Leukemia Cells : A study focused on the cytotoxic effects of various benzo[d]isothiazole derivatives showed that certain compounds inhibited the growth of leukemia cell lines significantly more than others. The most potent derivative exhibited an IC50 value of approximately 4 µM against CD4+ lymphocytes supporting HIV growth .
- Antidiabetic Potential : Although primarily studied for its anticancer properties, some derivatives of benzodioxol compounds have been investigated for their antidiabetic effects. In vivo studies indicated significant α-amylase inhibition, suggesting potential applications in diabetes management .
Q & A
Q. What are the standard synthetic routes for preparing 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of heterocyclic carboxylic acids like this compound typically involves cyclization or coupling reactions. For example, analogous procedures involve refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid to form fused heterocycles, followed by purification via recrystallization from DMF/acetic acid . Optimization may include adjusting molar ratios (e.g., 1.1:1 for aldehyde:thiazolone), reaction time (3–5 hours), and solvent polarity. Yield improvements can be achieved by monitoring intermediates via TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : H and C NMR identify substituent environments. For example, the benzodioxole protons resonate as singlet(s) near δ 6.0–6.5 ppm, while isothiazole protons appear downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H] for CHNOS: 250.02). Fragmentation patterns help validate the isothiazole core .
- FT-IR : Carboxylic acid O-H stretches (2500–3300 cm) and C=O (1680–1720 cm) confirm the functional group .
Q. How can purity and stability be assessed during storage?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation. A purity threshold of >95% is typical for research-grade compounds .
- Stability : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the isothiazole ring. Periodic NMR or LC-MS checks are recommended .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or pharmacological properties of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the isothiazole ring’s electron-deficient nature may favor interactions with biological targets like enzymes. Molecular docking (e.g., AutoDock Vina) can simulate binding to receptors, such as antimicrobial targets, by analyzing binding energies (< -6 kcal/mol) and hydrogen-bonding interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid) that may skew activity .
- Target Selectivity : Perform kinase profiling or proteome-wide screens to rule off-target effects .
Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?
- Isosteric Replacement : Substitute the benzodioxole with a bioisostere like 2,3-dihydrobenzofuran to improve metabolic stability .
- Prodrug Design : Convert the carboxylic acid to an ethyl ester (e.g., using trifluoroethanol and DCF coupling) to enhance membrane permeability, with in situ hydrolysis restoring activity .
- Hybridization : Conjugate with triazole or indazole moieties (via CuAAC click chemistry) to target dual mechanisms (e.g., antifungal + anti-inflammatory) .
Q. What analytical challenges arise in studying this compound’s interactions with biological matrices?
- Matrix Effects : Serum proteins may bind the compound, requiring techniques like equilibrium dialysis or ultrafiltration to quantify free concentrations .
- Detection Limits : Use LC-MS/MS with MRM (multiple reaction monitoring) to achieve sub-nM sensitivity in plasma .
- Artifact Formation : Avoid acidic mobile phases in HPLC to prevent decarboxylation; instead, use neutral buffers like ammonium acetate .
Methodological Considerations
Q. How to troubleshoot low yields in the final cyclization step?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Microwave Assistance : Reduce reaction time from hours to minutes while improving yield (e.g., 30 minutes at 120°C) .
- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., dimerization) and adjust stoichiometry .
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
